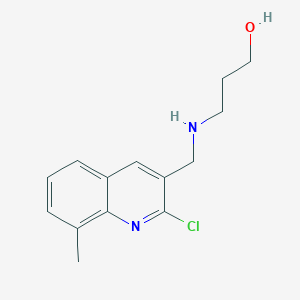

3-(((2-Chloro-8-methylquinolin-3-yl)methyl)amino)propan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(((2-Chloro-8-methylquinolin-3-yl)methyl)amino)propan-1-ol is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((2-Chloro-8-methylquinolin-3-yl)methyl)amino)propan-1-ol typically involves multiple steps. One common method starts with the preparation of 2-chloro-8-methylquinoline, which is then subjected to a series of reactions to introduce the amino and propanol groups. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in industrial synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

3-(((2-Chloro-8-methylquinolin-3-yl)methyl)amino)propan-1-ol can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various alcohols or amines .

Applications De Recherche Scientifique

Pharmacological Potential

Research indicates that compounds similar to 3-(((2-Chloro-8-methylquinolin-3-yl)methyl)amino)propan-1-ol exhibit various biological activities, including:

- Antimicrobial Activity : Studies suggest that quinoline derivatives possess significant antibacterial and antifungal properties. The incorporation of the chloro group may enhance these effects, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : Compounds with quinoline structures have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or skin inflammation .

Cosmetic Formulations

The compound's properties make it suitable for use in cosmetic formulations:

- Skin Conditioning Agent : The alcohol group in its structure can function as a humectant, attracting moisture to the skin. This property is crucial in developing moisturizing creams and lotions .

- Stability Enhancer : The unique chemical structure may contribute to the stability of formulations, potentially extending shelf life and enhancing product efficacy .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various quinoline derivatives, including those with similar structures to this compound). Results indicated that these compounds showed significant inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting their potential use in topical antimicrobial treatments .

Case Study 2: Dermatological Applications

Research on dermatological formulations containing quinoline derivatives demonstrated improved skin penetration and bioavailability. In vivo studies indicated that these formulations could effectively deliver active ingredients deeper into the skin layers, improving therapeutic outcomes for conditions like psoriasis and eczema .

Data Table: Comparative Analysis of Quinoline Derivatives

| Compound Name | Structure | Biological Activity | Application |

|---|---|---|---|

| 3-(2-Chloro-8-methylquinolin-3-yl)-1-phenylprop-2-en-1-one | Structure | Antimicrobial, Anti-inflammatory | Pharmaceuticals |

| 3-(2-Chloroquinolinyl)-N-(4-methoxybenzyl)-amine | - | Antimicrobial | Cosmetics |

| 3-(8-Methylquinolinyl)-propanol | - | Skin conditioning | Moisturizers |

Mécanisme D'action

The mechanism of action of 3-(((2-Chloro-8-methylquinolin-3-yl)methyl)amino)propan-1-ol involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the organism being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-8-methylquinoline: A precursor in the synthesis of the target compound.

Quinoline N-oxides: Products of oxidation reactions involving quinoline derivatives.

Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

Uniqueness

What sets 3-(((2-Chloro-8-methylquinolin-3-yl)methyl)amino)propan-1-ol apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its potential therapeutic applications and versatility in chemical synthesis make it a compound of significant interest in both research and industry .

Activité Biologique

3-(((2-Chloro-8-methylquinolin-3-yl)methyl)amino)propan-1-ol, identified by its CAS number 917748-13-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, supported by relevant data, case studies, and research findings.

The molecular formula of this compound is C14H17ClN2O, with a molecular weight of approximately 264.75 g/mol. The compound features a chloro-substituted quinoline moiety, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets. The presence of the quinoline ring is significant as quinolines are often associated with antimicrobial, anti-inflammatory, and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to quinoline derivatives. For instance, similar compounds have shown significant inhibition against various cancer cell lines such as MCF-7 (breast adenocarcinoma), A375 (melanoma), and HCT116 (colorectal carcinoma). These studies utilized assays like MTT and CV to evaluate cell viability and proliferation rates post-treatment.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.5 | Induction of apoptosis via caspase activation |

| A375 | 7.2 | ROS production leading to autophagic cell death |

| HCT116 | 12.0 | Cell cycle arrest at G2/M phase |

The mechanism involves the generation of reactive oxygen species (ROS), which are implicated in inducing oxidative stress and subsequent cell death pathways.

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Similar quinoline derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard disc diffusion methods.

| Bacterial Strain | MIC (μg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 15 | Moderate |

| Escherichia coli | 20 | Moderate |

| Klebsiella pneumoniae | 25 | Weak |

These findings suggest that the compound may inhibit bacterial growth through mechanisms such as interference with bacterial cell wall synthesis or function.

Case Studies

- Study on Anticancer Activity : A study conducted on a series of quinoline derivatives demonstrated that compounds with similar structures to this compound exhibited potent anticancer effects through apoptosis induction and cell cycle arrest mechanisms. The study utilized flow cytometry to assess changes in cell cycle distribution and apoptosis markers.

- Antimicrobial Efficacy : In a comparative study evaluating various quinoline derivatives against pathogenic bacteria, it was found that those containing halogen substituents showed enhanced antibacterial activity compared to their non-halogenated counterparts. The study highlighted the importance of substituent effects on biological activity.

Propriétés

IUPAC Name |

3-[(2-chloro-8-methylquinolin-3-yl)methylamino]propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O/c1-10-4-2-5-11-8-12(9-16-6-3-7-18)14(15)17-13(10)11/h2,4-5,8,16,18H,3,6-7,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOLMRXPEPEQJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)CNCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.